Cas no 2098098-52-1 (2-(3-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one)

2-(3-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one is a synthetic intermediate featuring a piperidine scaffold with an aminomethyl substituent, offering versatile reactivity for pharmaceutical and organic synthesis applications. Its structural framework enables selective functionalization, making it valuable for constructing complex molecules, particularly in medicinal chemistry for targeting bioactive compounds. High purity and stability ensure consistent performance in research and development.
2-(3-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one structure
2098098-52-1 structure
Product Name:2-(3-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
CAS No:2098098-52-1
MF:C14H20N2O
MW:232.321403503418
CID:4772820
Update Time:2025-06-17

2-(3-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(3-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
    • 2-(3-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
    • Inchi: 1S/C14H20N2O/c15-9-12-5-4-8-16(10-12)11-14(17)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11,15H2
    • InChI Key: RPUGQAUNSGKTRG-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)CN1CCCC(CN)C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 249
  • XLogP3: 1.5
  • Topological Polar Surface Area: 46.3

2-(3-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one Pricemore >>

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2-(3-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one Related Literature

Additional information on 2-(3-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one

Introduction to 2-(3-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one (CAS No. 2098098-52-1)

2-(3-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 2098098-52-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a piperidine core linked to an amine-substituted phenylacetonitrile moiety, has garnered attention due to its structural complexity and potential biological activity. The presence of both aromatic and heterocyclic functionalities makes it a promising candidate for further investigation in drug discovery and development.

The structure of 2-(3-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one is characterized by a rigid piperidine ring connected to a phenyl group via an ethylone linkage. The amine substituent on the piperidine ring introduces a polar, nucleophilic center, which can interact with various biological targets. This dual functionality has led researchers to explore its potential as a scaffold for developing novel therapeutic agents.

In recent years, there has been growing interest in the development of small molecules that can modulate neurological and inflammatory pathways. The piperidine scaffold is particularly well-studied for its role in central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier and interact with multiple neurotransmitter systems. Compounds containing this motif have shown promise in treating conditions such as depression, anxiety, and neurodegenerative diseases.

The amine-substituted phenylacetonitrile moiety in 2-(3-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one adds another layer of complexity to its potential biological activity. Phenylacetonitriles are known for their ability to inhibit enzymes involved in metabolic pathways, making them valuable in the development of drugs targeting metabolic disorders. Additionally, the nitrile group can serve as a pharmacophore, contributing to the molecule's binding affinity and selectivity.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in designing molecules with enhanced pharmacological properties. The flexibility of the piperidine ring allows for conformational changes that can optimize interactions with biological targets. Furthermore, the presence of the amine group provides a site for post-translational modifications, which can further tailor the compound's biological activity.

One of the most exciting aspects of 2-(3-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying mechanisms of these diseases.

Another area of interest is the compound's potential as an antimicrobial agent. The rise of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial compounds. The unique structure of 2-(3-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one may confer properties that make it effective against resistant strains by interacting with bacterial enzymes or cell wall components.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key synthetic steps include nucleophilic substitution reactions to introduce the amine group onto the piperidine ring, followed by condensation reactions to form the ethylone linkage. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve the desired product.

In terms of pharmacokinetic properties, 2-(3-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one exhibits moderate solubility in both water and organic solvents, which is advantageous for formulation development. Its bioavailability is also influenced by factors such as metabolic stability and gastrointestinal absorption rates. These properties must be carefully considered during drug development to ensure efficacy and safety.

Preclinical studies have begun to explore the toxicological profile of this compound. Initial assessments focus on acute toxicity, genotoxicity, and long-term safety concerns. These studies are essential for determining whether 2-(3-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one can progress to clinical trials without posing significant health risks.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are investigating its use in neurological disorders, where its ability to modulate neurotransmitter systems could lead to novel treatments for conditions such as Parkinson's disease and Alzheimer's disease. Additionally, its antimicrobial properties may find applications in agriculture and biotechnology, where it could help combat pathogenic bacteria without harming beneficial microorganisms.

In conclusion, 2-(3-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one (CAS No. 2098098-52-1) represents a fascinating compound with diverse potential applications in pharmaceutical chemistry and medicinal biology. Its unique structure, combining a piperidine core with an amine-substituted phenylacetonitrile moiety, makes it a promising candidate for further investigation. As research continues into its biological activity and pharmacokinetic properties, this compound may emerge as a valuable tool in addressing some of today's most pressing health challenges.

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